molecular formula C19H16FN3O3 B11047363 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11047363
M. Wt: 353.3 g/mol
InChI Key: ULJGSWLIJQNRMH-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring, a fluorobenzyl group, and a pyrazole carboxamide moiety, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxin Ring: Starting with catechol, the benzodioxin ring is formed through a reaction with an appropriate dihalide under basic conditions.

    Synthesis of the Pyrazole Core: The pyrazole ring is synthesized via a condensation reaction between hydrazine and a 1,3-diketone.

    Coupling Reactions: The benzodioxin and pyrazole intermediates are coupled using a suitable linker, often involving amide bond formation.

    Introduction of the Fluorobenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and pyrazole moieties may facilitate binding to these targets, while the fluorobenzyl group could enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-benzyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the fluorine atom.

    5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorobenzyl group in 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H16FN3O3/c20-14-4-1-12(2-5-14)10-21-19(24)15-11-22-23-18(15)13-3-6-16-17(9-13)26-8-7-25-16/h1-6,9,11H,7-8,10H2,(H,21,24)(H,22,23)

InChI Key

ULJGSWLIJQNRMH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(C=NN3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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